molecular formula C12H13ClN2 B1457173 5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole CAS No. 928264-58-8

5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole

Cat. No. B1457173
M. Wt: 220.7 g/mol
InChI Key: CNZJMZRCFCITCT-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole (5-CP-3-CP-4,5-DHP) is a heterocyclic compound with a wide range of applications in the field of scientific research. It is a versatile compound, used for a variety of purposes, including synthesis, drug discovery, and as a tool for studying biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemistry of Pyrazolines

Synthesis and Chemistry of Structurally Unique Hexasubstituted Pyrazolines This paper focuses on the synthesis and chemistry of hexasubstituted pyrazolines, detailing the development of synthetic routes and their application in the creation of unique series of highly substituted pyrazolines. It explores the thermal decomposition of these compounds and their utility as oxygen-atom transfer reagents, offering insights into the synthesis of β-keto radicals and 3-hydroxy-1,2-dioxolanes (Baumstark et al., 2013).

Biological and Therapeutic Applications of Pyrazolines

A Concise Review on the Synthesis of Pyrazole Heterocycles This paper discusses the significance of the pyrazole moiety in biologically active compounds and its role in medicinal chemistry. It also covers the use of pyrazoles as synthons in organic synthesis, highlighting their wide range of biological activities like anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others. The synthesis of pyrazole appended heterocyclic skeletons and their potential yields under various conditions are also explored (Dar & Shamsuzzaman, 2015).

Synthesis and Bioevaluation of Novel Pyrazole by Different Methods A Review

This review emphasizes the importance of pyrazoles as a core structure in compounds with significant agrochemical and pharmaceutical activities. It details synthetic strategies for pyrazole derivatives and their potential physical and chemical properties, highlighting their herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).

Pyrazoline Derivatives in Drug Development

Recent Advances in the Therapeutic Applications of Pyrazolines The paper reviews the therapeutic applications of pyrazoline derivatives, focusing on their prominent pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. It also discusses their role as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, MAO-inhibitory, antinociceptive, insecticidal, hypotensive, nitric oxide synthase inhibitor, antioxidant, steroidal, and antidiabetic agents (Shaaban et al., 2012).

Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents Recent Updates

This paper highlights the role of pyrazoline as an electron-rich nitrogen carrier and its significance in synthesizing derivatives with high biological effects. It reviews the literature on pyrazoline derivatives and their anticancer activity, presenting a comprehensive overview of their multifunctional applications in pharmaceutical chemistry (Ray et al., 2022).

properties

IUPAC Name

5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-10-4-2-1-3-9(10)12-7-11(14-15-12)8-5-6-8/h1-4,8,12,15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZJMZRCFCITCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(C2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole
Reactant of Route 2
5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole
Reactant of Route 3
5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole
Reactant of Route 4
5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole
Reactant of Route 5
5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole
Reactant of Route 6
5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole

Citations

For This Compound
1
Citations
NA Khalil, EM Ahmed, HB El-Nassan… - Archives of pharmacal …, 2012 - Springer
A series of novel 5-aryl-3-cyclopropyl-4,5-dihydropyrazole derivatives 2a–p were synthesized via cyclization of chalcones 1a–h with thiosemicarbazide or semicarbazide HCl and …
Number of citations: 43 link.springer.com

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